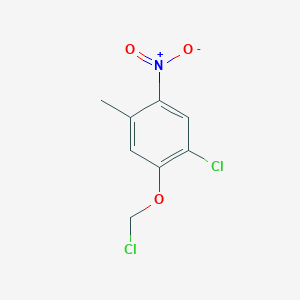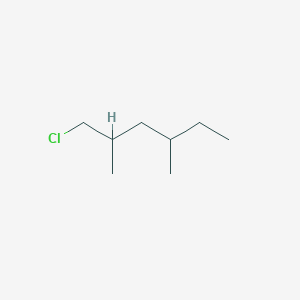
1-Chloro-2,4-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to a carbon chain that includes two methyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylhexane can be synthesized through the chlorination of 2,4-dimethylhexane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as the use of specialized chlorination reagents like Vilsmeier salt. This method can increase the yield and selectivity of the desired product while minimizing the formation of unwanted isomers .
化学反应分析
Types of Reactions: 1-Chloro-2,4-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes. This process involves the removal of a hydrogen atom and the chlorine atom, resulting in the formation of a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: The major products are alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,4-dimethylhex-1-ene or 2,4-dimethylhex-2-ene.
科学研究应用
1-Chloro-2,4-dimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology and Medicine: While specific applications in biology and medicine are less common, alkyl halides like this compound can be used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-chloro-2,4-dimethylhexane in chemical reactions involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
- 1-Chloro-2-methylhexane
- 1-Chloro-3,3-dimethylhexane
- 1-Chloro-2,4-dimethylpentane
Comparison: 1-Chloro-2,4-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may exhibit different selectivity and yield in substitution and elimination reactions, making it a valuable compound for specific synthetic applications .
属性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC 名称 |
1-chloro-2,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI 键 |
JITBKZDTAFHRRF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


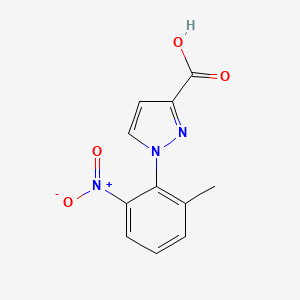
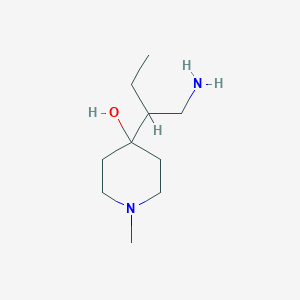

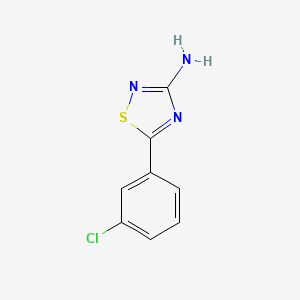
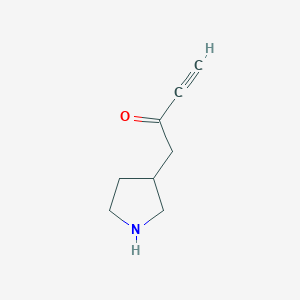



![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
